Sodium ferrocyanide

Übersicht

Beschreibung

Rituximab is a chimeric monoclonal antibody used to treat certain autoimmune diseases and types of cancer. It targets CD20, a protein primarily found on the surface of B cells, leading to their destruction.

Synthesis Analysis

Rituximab was developed through genetic engineering techniques that combine the DNA for the constant region of human antibodies with the variable region of a mouse antibody that targets CD20. This combination produces a chimeric antibody that can be produced in large quantities for therapeutic use.

Molecular Structure Analysis

The molecular structure of rituximab includes the variable region from a mouse antibody that binds to the CD20 antigen and the constant region of a human antibody. This structure is important for its ability to recruit the human immune system to attack B cells.

Chemical Reactions and Properties

Rituximab binds specifically to the CD20 antigen on B cells. This binding initiates a series of immune responses that lead to the destruction of these cells, including complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and apoptosis.

Physical Properties Analysis

As a large protein molecule, rituximab's physical properties are characterized by its molecular weight (approximately 145 kDa), solubility in water, and stability under physiological conditions.

Chemical Properties Analysis

Rituximab's chemical properties are defined by its protein structure, including the antigen-binding sites that specifically recognize CD20. Its efficacy and safety profile in therapeutic use are determined by its immunogenicity, which is reduced by its chimeric nature.

Sodium Ferrocyanide

Sodium ferrocyanide, a chemical compound with the formula Na4Fe(CN)6·10H2O, is used as an anti-caking agent in the food industry and in the production of pigments and other chemicals.

Synthesis Analysis

Sodium ferrocyanide can be synthesized through the reaction of ferrous salts with cyanide, followed by crystallization to obtain the decahydrate form. Egan and Filer (2018) detailed a two-step synthesis from ferrous hydroxide and sodium cyanide.

Molecular Structure Analysis

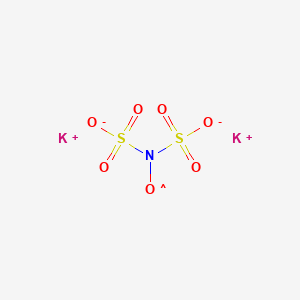

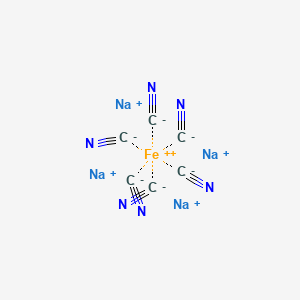

The molecular structure of sodium ferrocyanide consists of a ferrocyanide ion (Fe(CN)6)4- surrounded by sodium ions. The ferrocyanide ion features a central iron atom coordinated by six cyanide groups, forming an octahedral geometry.

Chemical Reactions and Properties

Sodium ferrocyanide is notable for its stability, as the cyanide groups are tightly bound to the iron, reducing the risk of releasing toxic cyanide ions under normal conditions. It participates in redox reactions and can form complexes with various metals.

Physical Properties Analysis

Sodium ferrocyanide is a yellow crystalline solid that is soluble in water but insoluble in alcohol. Its solubility in water and stability against oxidation and reduction make it useful in various applications.

Chemical Properties Analysis

The chemical properties of sodium ferrocyanide include its ability to form complexes with metal ions, which is utilized in electroplating and the purification of metal ions from solutions. Its stability and low toxicity, despite containing cyanide groups, are key characteristics.

References

- (Egan & Filer, 2018) - A synthesis of [14 C]sodium ferrocyanide decahydrate.

Wissenschaftliche Forschungsanwendungen

-

Food Industry

- Sodium ferrocyanide is used as a food additive . It’s known as E535 and is used as an anti-caking agent .

- The Panel on Food Additives and Nutrient Sources added to Food (ANS) provided a scientific opinion re-evaluating the safety of sodium ferrocyanide as a food additive .

- The exposure to ferrocyanides from their use as a food additive was up to 0.009 mg/kg body weight (bw) per day in children and adolescents .

- Absorption of ferrocyanides is low and there is no accumulation in humans. There is no concern with respect to genotoxicity and carcinogenicity .

-

Animal Feed

-

Energy Storage

-

Pigment Production

-

Welding Industry

-

Petroleum Industry

-

Chemical Synthesis

-

Citric Acid and Wine Production

-

Production of Prussian Blue

Safety And Hazards

Zukünftige Richtungen

The Sodium ferrocyanide market is projected to grow from US$ 78.4 million in 2023 to US$ 137.8 million by 2033, at a CAGR of 5.80% in the forecast period, 2023 to 2033 .

Relevant papers on Sodium ferrocyanide discuss its use in energy-dense flow batteries , its safety and hazards , and its potential in advanced sodium-ion batteries .

Eigenschaften

IUPAC Name |

tetrasodium;iron(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSHREYGKSITGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4Fe(CN)6, Na4[Fe(CN)6], C6FeN6Na4 | |

| Record name | SODIUM FERROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ferrocyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_ferrocyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051337 | |

| Record name | Sodium ferrocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium ferrocyanide is an odorless yellow solid. Sinks and mixes with water. (USCG, 1999), Decahydrate: Pale yellow slightly efflorescent solid; [Merck Index] Yellowish crystals; [MSDSonline] | |

| Record name | SODIUM FERROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ferrocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (% in water): 10.2% @ 1 °C; 14.7% @ 17 °C; 17.6% @ 25 °C; 28.1% @ 53 °C; 39% @ 85 °C; 39.7% @ 96.6 °C /Calculated as anhydrous/, Pale yellow, monoclinic crystals; practically insol in most organic solvents; becomes anhydrous @ 81.5 °C; decomp 435 °C, forming sodium cyanide, iron, carbon and nitrogen /decahydrate/ | |

| Record name | SODIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.458 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.46 | |

| Record name | SODIUM FERROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium ferrocyanide | |

Color/Form |

Pale yellow | |

CAS RN |

13601-19-9; 14434-22-1(decahydrate), 13601-19-9 | |

| Record name | SODIUM FERROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ferrocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ferrocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium hexacyanoferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.